3-Trifluoromethyl Hydroxychloroquine
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Overview
Description
3-Trifluoromethyl Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial drug. The compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the quinoline ring, which enhances its pharmacological properties. The chemical name of this compound is 2-((4-((7-Chloro-3-(trifluoromethyl)quinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using trifluoromethyl trimethylsilane as the trifluoromethylating agent . The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Trifluoromethyl Hydroxychloroquine can be achieved through continuous-flow synthesis, which offers high yields and scalability. This method involves the nucleophilic substitution of chloropyridines promoted by dimethyl sulfoxide or catalyzed by 3,5-bis(trifluoromethyl)phenol .
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethyl Hydroxychloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl trimethylsilane in the presence of a copper catalyst.
Major Products: The major products formed from these reactions include various trifluoromethylated quinoline derivatives, which exhibit enhanced pharmacological activities .
Scientific Research Applications
3-Trifluoromethyl Hydroxychloroquine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl Hydroxychloroquine involves the inhibition of autophagy by targeting autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase and transport protein Sec23A . It also regulates the expression of proteins involved in cellular metabolic processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Hydroxychloroquine: Lacks the trifluoromethyl group, resulting in lower metabolic stability and efficacy.
Chloroquine: Similar to hydroxychloroquine but with different pharmacokinetic properties.
Mefloquine: Contains a trifluoromethyl group but differs in its molecular structure and mechanism of action.
Uniqueness: 3-Trifluoromethyl Hydroxychloroquine stands out due to its enhanced pharmacological properties, including increased metabolic stability and efficacy, making it a valuable compound in pharmaceutical research and development .
Properties
Molecular Formula |
C19H25ClF3N3O |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[4-[[7-chloro-3-(trifluoromethyl)quinolin-4-yl]amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C19H25ClF3N3O/c1-3-26(9-10-27)8-4-5-13(2)25-18-15-7-6-14(20)11-17(15)24-12-16(18)19(21,22)23/h6-7,11-13,27H,3-5,8-10H2,1-2H3,(H,24,25) |
InChI Key |
DVMMXAFRGZWAHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C(F)(F)F)Cl)CCO |
Origin of Product |
United States |
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